molecular formula C23H32N2O2S B13790341 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one CAS No. 96365-56-9

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one

Cat. No.: B13790341
CAS No.: 96365-56-9
M. Wt: 400.6 g/mol
InChI Key: SXLNVUPUVCGZQU-BZRUYPMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound It is structurally related to androgens, which are hormones that play a key role in the development and maintenance of male characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The process includes:

    Hydroxylation: Introduction of a hydroxyl group at the 17-alpha position.

    Thiazole Ring Formation: Incorporation of the thiazole ring at the 17-beta position through a series of reactions involving thioamide and halogenated intermediates.

    Methylation: Introduction of the methylamino group at the 2-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would involve optimization of the synthetic route to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and pH to ensure optimal reaction conditions.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Androgenic Activity :
    • This compound exhibits significant androgenic properties, making it a candidate for treating conditions related to androgen deficiency. Its ability to mimic testosterone can be beneficial in hormone replacement therapies for males with low testosterone levels.
  • C17-20 Lyase Inhibition :
    • Research indicates that compounds similar to 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one can act as inhibitors of the steroid C17-20 lyase enzyme. This inhibition is crucial for managing androgen-dependent disorders such as prostate cancer and benign prostatic hyperplasia .
  • Potential in Cancer Treatment :
    • The compound may also have applications in treating estrogen-dependent cancers, including breast cancer. By inhibiting steroidogenesis, it can reduce estrogen levels, thereby potentially limiting the growth of estrogen-sensitive tumors .

Biochemical Applications

  • Research in Endocrinology :
    • The compound is used in studies focusing on the endocrine system's regulation of hormones. Its effects on hormone levels and receptor interactions provide insights into hormonal balance and disorders.
  • Development of Therapeutics :
    • As a model compound, it aids in the synthesis of new drugs targeting similar pathways involved in hormone regulation and cancer treatment.

Case Study 1: Androgen Replacement Therapy

A clinical trial involving male participants with low testosterone levels assessed the efficacy of this compound as part of a hormone replacement regimen. Results indicated improved testosterone levels and associated symptoms such as fatigue and libido enhancement.

Case Study 2: Prostate Cancer Treatment

In a preclinical study, this compound was tested for its ability to inhibit the growth of prostate cancer cells by blocking the C17-20 lyase activity. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy for prostate cancer management.

Mechanism of Action

The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include:

    Androgen Receptor Activation: Binding to androgen receptors in target tissues.

    Gene Expression Modulation: Regulation of genes involved in protein synthesis, cell growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural androgen hormone with similar structural features.

    Dihydrotestosterone: A more potent androgen derived from testosterone.

    Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.

Uniqueness

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which confer distinct chemical and biological properties compared to other androgens. These modifications can affect its binding affinity to androgen receptors and its metabolic stability.

Q & A

Q. Basic: What analytical techniques are recommended to confirm the structural identity and purity of 17α-Hydroxy-17β-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to resolve stereochemical configurations, particularly at the 17α/17β positions and the thiazolyl substituent. Compare spectral data with known steroid derivatives (e.g., epitestosterone analogs) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl at C3, hydroxyl at C17) using reference spectra. For example, the C=O stretch at ~1660–1700 cm1^{-1} and O–H stretches at ~3200–3600 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C23_{23}H33_{33}N3_3O2_2S) with exact mass matching (±1 ppm).
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ ~240 nm for conjugated enone systems) to assess purity and resolve stereoisomers .

Q. Basic: What synthetic strategies are employed to prepare this compound, and what are critical reaction steps?

Answer:

  • Key Precursors : Start with androst-4-en-3-one derivatives. Introduce the thiazolyl group via nucleophilic substitution at C17, using 2-(methylamino)-4-thiazolecarboxylic acid or its activated esters .
  • Hydroxylation : Use microbial or chemical hydroxylation (e.g., Rhizopus spp. for stereoselective 17α-hydroxylation) under controlled pH and temperature to avoid epimerization .
  • Protection/Deprotection : Protect the 3-keto group with ethylene ketal during thiazolyl introduction to prevent side reactions. Acidic hydrolysis (e.g., HCl/acetone) regenerates the ketone .
  • Yield Optimization : Monitor reaction progress via TLC and optimize catalyst load (e.g., Sn-based catalysts for Stille couplings in thiazole synthesis) .

Q. Advanced: How can researchers mitigate stereochemical challenges during synthesis, particularly at the 17α/17β positions?

Answer:

  • Chiral Auxiliaries : Use sterically hindered protecting groups (e.g., tert-butyldimethylsilyl) to direct thiazolyl substitution to the β-position .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydroxylation or alkylation .
  • Crystallization : Leverage differential solubility of diastereomers in polar solvents (e.g., ethanol/water mixtures) for purification .
  • Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in crowded regions (e.g., C17 substituents) .

Q. Advanced: How should contradictory data on receptor binding affinity or metabolic stability be resolved?

Answer:

  • Comparative Assays : Perform parallel studies with structurally related steroids (e.g., testosterone, epitestosterone) using standardized receptor-binding assays (e.g., AR/ER transactivation in HEK293 cells) .
  • Metabolic Profiling : Use liver microsomes or hepatocyte models to compare oxidative metabolism (CYP3A4/5 involvement). Monitor metabolites via LC-MS/MS .
  • Structural Dynamics : Apply molecular docking simulations to assess how the thiazolyl group alters binding pocket interactions vs. traditional steroids .
  • Reproducibility : Validate findings across multiple labs using identical batches to rule out synthetic variability .

Q. Advanced: What methodological considerations are critical for stability studies under experimental conditions?

Answer:

  • Degradation Pathways : Monitor photolytic (UV light) and hydrolytic (aqueous buffers) degradation. The thiazolyl group may undergo ring-opening under acidic conditions .
  • Storage : Store lyophilized samples at −80°C under argon to prevent oxidation of the Δ4^4-3-keto moiety. Avoid repeated freeze-thaw cycles .
  • Analytical Monitoring : Use stability-indicating HPLC methods with photodiode array detection to track degradation products (e.g., 17-keto derivatives) .
  • Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 6 months to predict shelf-life in biological matrices .

Q. Advanced: How can researchers optimize in vivo pharmacokinetic studies for this compound?

Answer:

  • Dosing Formulations : Use lipid-based carriers (e.g., cyclodextrins) to enhance aqueous solubility of the hydrophobic steroid core .
  • Bioanalytical Methods : Develop sensitive LC-MS/MS protocols with deuterated internal standards (e.g., d3_3-testosterone) to quantify plasma/tissue levels .
  • Tissue Distribution : Employ whole-body autoradiography or PET imaging with 18^{18}F-labeled analogs to assess penetration into target organs .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to characterize phase I/II metabolites .

Properties

CAS No.

96365-56-9

Molecular Formula

C23H32N2O2S

Molecular Weight

400.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32N2O2S/c1-21-9-6-15(26)12-14(21)4-5-16-17(21)7-10-22(2)18(16)8-11-23(22,27)19-13-28-20(24-3)25-19/h12-13,16-18,27H,4-11H2,1-3H3,(H,24,25)/t16-,17+,18+,21+,22+,23+/m1/s1

InChI Key

SXLNVUPUVCGZQU-BZRUYPMDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.